Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate
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Overview
Description
Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate is a chemical compound with the molecular formula C9H7FN2O3. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings.
Mechanism of Action
Target of Action
Benzoxazole derivatives, to which this compound belongs, have been reported to exhibit a wide spectrum of pharmacological activities .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzoxazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities .
Biochemical Analysis
Biochemical Properties
Benzoxazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the benzoxazole derivative and the biomolecule it interacts with .
Cellular Effects
Benzoxazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzoxazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate remains to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with fluorinated aromatic aldehydes under specific reaction conditions. One common method involves the use of a catalyst such as titanium tetraisopropoxide (TTIP) in the presence of hydrogen peroxide (H2O2) and ethanol at a temperature of around 50°C . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-1,3-benzoxazole-7-carboxylate: Lacks the fluorine atom, which may affect its biological activity and binding affinity.
Methyl 2-amino-6-chloro-1,3-benzoxazole-7-carboxylate: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and properties.
Methyl 2-amino-6-bromo-1,3-benzoxazole-7-carboxylate: Contains a bromine atom, which can also influence its chemical and biological properties.
Uniqueness
The presence of the fluorine atom in methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate makes it unique compared to its analogs. Fluorine can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c1-14-8(13)6-4(10)2-3-5-7(6)15-9(11)12-5/h2-3H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBOBAFKJFBAJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1OC(=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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